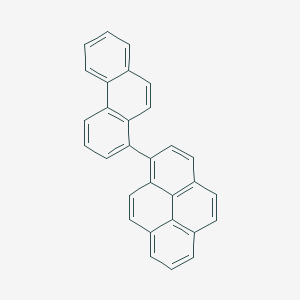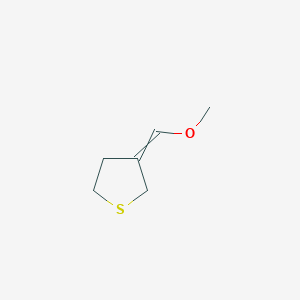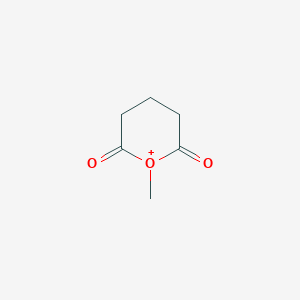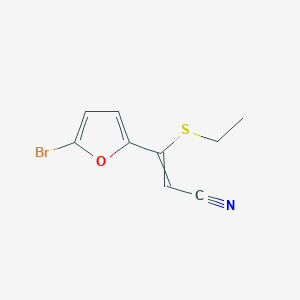![molecular formula C24H13NO5 B14316934 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid CAS No. 111725-80-5](/img/structure/B14316934.png)
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid is a complex organic compound with a unique structure that includes a pyrene moiety and a benzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrene derivative, followed by the introduction of the carbamoyl group and finally the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,8-Trihydroxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromen-2-yl β-D-xylopyranoside: This compound shares structural similarities with 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid, particularly in the aromatic ring systems.
Dihydropyran: Another related compound, dihydropyran, has a similar heterocyclic structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
111725-80-5 |
|---|---|
Molekularformel |
C24H13NO5 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-[(3-hydroxy-8-oxopyren-4-ylidene)carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H13NO5/c26-18-9-7-13-11-17(25-23(28)14-3-1-2-4-15(14)24(29)30)22-19(27)10-6-12-5-8-16(18)20(13)21(12)22/h1-11,27H,(H,29,30) |
InChI-Schlüssel |
NHUXJZOWESKUPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N=C2C=C3C=CC(=O)C4=C3C5=C(C=C4)C=CC(=C25)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)



![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
